3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-(8-azabicyclo[3.2.1]octan-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15(17)11-4-2-3-10(7-11)12-8-13-5-6-14(9-12)16-13/h2-4,7,12-14,16H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGYEYZJWSVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CC3CCC(C2)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification via Activated Acid Derivatives
A common approach to prepare esters such as 3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester involves activating the carboxylic acid group of the benzoic acid derivative to a reactive intermediate, followed by reaction with the bicyclic alcohol.
-
- Conversion of benzoic acid to acid chloride using reagents like oxalyl chloride or thionyl chloride.
- Formation of reactive esters such as N-hydroxysuccinimide esters or imidazolides via N,N'-carbonyl-diimidazole.
-
- The activated acid derivative is reacted with the lithium salt of endo-8-aza-bicyclo[3.2.1]oct-3-ol (prepared by reaction with n-butyl lithium in tetrahydrofuran).
- Reaction conditions are typically mild, with temperatures ranging from -10°C to 10°C to control stereochemistry and yield.
- Presence of tertiary amines (e.g., pyridine or triethylamine) can facilitate the reaction by scavenging generated acids.
Amidation and Subsequent Esterification
In some synthetic routes, intermediates such as carboxamides are prepared first by coupling acid chlorides with amines derived from the azabicyclooctane scaffold, followed by conversion to esters.
Direct Esterification of 8-Azabicyclooctane Derivatives
- Treatment of endo-4-acetylamino-5-chloro-2-methoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide with methyl chloroformate yields urethane intermediates, which upon further transformations provide the desired ester functionalities.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Oxalyl chloride or thionyl chloride, inert solvent, 0°C to RT | Quantitative | Used to activate benzoic acid derivative |
| Esterification | Lithium salt of 8-azabicyclooctanol, THF, -10 to 10°C | 50-70 | Controlled temperature to maintain stereochemistry |
| Amidation | 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane + acid chloride, toluene, RT | ~50 | Intermediate step for related derivatives |
| Demethylation & alkylation | 1-Chloroethyl chloroformate, reflux, then alkyl halides | 50-60 | For modification of bicyclic amine moiety |
| Methyl chloroformate treatment | Methyl chloroformate, base, RT to reflux | 55-65 | Used for carbamate/urethane formation |
These yields are representative and may vary depending on exact substrate purity and reaction scale.
Mechanistic and Stereochemical Considerations
- The bicyclic 8-azabicyclo[3.2.1]octane ring system exists as endo and exo isomers; reactions often start with a mixture.
- Separation of isomers can be achieved by chromatography or crystallization to isolate the desired endo isomer which is typically more reactive in esterification.
- Reaction temperatures are kept low to moderate to prevent isomerization or decomposition.
- Use of protecting groups such as acetyl or trifluoroacetyl on amine functionalities is common to control reactivity and improve yields.
Summary of Preparation Methodology
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Activation of benzoic acid to acid chloride + esterification with bicyclic alcohol | Straightforward, well-established chemistry | High reactivity, good yields | Requires moisture-free conditions |
| Amidation of acid chloride with bicyclic amine + demethylation and alkylation | Allows functional group diversification | Versatile intermediate formation | Multi-step, moderate overall yield |
| Carbamate/urethane formation via methyl chloroformate treatment | Useful for related derivatives and protecting groups | Mild conditions, selective | Additional deprotection steps needed |
Chemical Reactions Analysis
3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that compounds similar to 3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester exhibit promising activity as potential drugs targeting various biological pathways. The aza-bicyclic structure contributes to its ability to interact with biological macromolecules, making it a candidate for drug development against neurological disorders and other conditions.
Case Studies
Recent studies have explored the efficacy of this compound in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. For instance, derivatives of this compound have shown enhanced binding affinities to serotonin receptors, suggesting a mechanism for anxiolytic effects.
Drug Design
Structure-Activity Relationship (SAR)
The unique bicyclic framework allows for modifications that can enhance pharmacological properties. Researchers are investigating how alterations to the azabicyclo structure affect biological activity and selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increased lipophilicity and receptor binding |
| Halogen substitution | Enhanced metabolic stability |
Material Science
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices has been studied for applications in drug delivery systems, where controlled release of therapeutic agents is crucial.
Analytical Chemistry
Detection Methods
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are utilized for the quantification and characterization of this compound in various formulations. These methods ensure the purity and efficacy of pharmaceutical products containing this compound.
Mechanism of Action
The mechanism of action of 3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of analogs (Table 1):
Key Observations
Nitrogen Substitution :
- The absence of an 8-methyl group in the target compound distinguishes it from Troparil , 4-Fluorotropacocaine , and atropine derivatives . Secondary amines (as in the target) may exhibit reduced lipophilicity and altered metabolic stability compared to tertiary amines.
Ester Group Modifications :
- Replacement of the benzoate ester with fluorinated (e.g., 4-Fluorotropacocaine) or sulfated (e.g., atropine sulfate) groups impacts receptor affinity and solubility. Fluorination enhances lipophilicity and CNS penetration, while sulfation improves aqueous solubility .
Stereochemical Considerations: Analogs like exo-3-Methylamino-8-azabicyclo[3.2.1]octane-8-carboxylic acid benzyl ester highlight the importance of stereochemistry. The target compound’s activity may depend on its endo/exo configuration, though this detail is unspecified in available evidence.
Biological Activity: Troparil’s dopamine reuptake inhibition and benzofuran-3-carboxylic acid esters’ antinociceptive effects suggest the target’s benzoate ester could similarly interact with neurotransmitter systems. However, the lack of 8-methyl substitution may shift selectivity toward 5-HT4 or other receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
